molecular formula C13H15NO2 B2787318 1-(2-Methylbenzoyl)piperidin-4-one CAS No. 203186-44-1

1-(2-Methylbenzoyl)piperidin-4-one

Cat. No.: B2787318
CAS No.: 203186-44-1
M. Wt: 217.268
InChI Key: OXHVRXMYJFCTGL-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group substituted at the second position with a methyl group

Preparation Methods

The synthesis of 1-(2-Methylbenzoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the acylation of piperidin-4-one with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ catalysts and optimized reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-(2-Methylbenzoyl)piperidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methylbenzoyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and piperidine ring structure allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Methylbenzoyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

These compounds share a similar core structure but differ in the substitution pattern on the benzoyl group. The unique substitution at the second position with a methyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(2-methylbenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHVRXMYJFCTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methylbenzoyl chloride (800 mg, 5.2 mmol) in 5 mL of DICHLOROMETHANE was added a mixture of piperidine-4,4-diol hydrochloride salt 800 mg, 5.2 mmol) and potassium carbonate (716 mg, 5.2 mmol) in 5 mL H2O and stirred at room temperature for 2 hours. Layers were separated and aqueous layer was extracted with dichloromethane (3×10 mL). Organic layers were combined, dried, filtered and the filtrate was concentrated in vacuo to give the tile compound (1.2 g) as light yellow oil. MS (M+1): 218.0
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
716 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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